REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:10])=[C:5]([C:7](O)=[O:8])[N:6]=1.Cl.C([N:14]=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1>CN(C)C=O.O>[CH3:1][C:2]1[NH:3][C:4]([CH3:10])=[C:5]([C:7]([NH2:14])=[O:8])[N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(N1)C(=O)O)C
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (3% methanol-chloroform)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(N1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |